Metbufen

Prodrug metabolism CYP1A2 substrate Arylalkanoic acid

Metbufen is the optimal non-halogenated reference standard for CYP1A2 prodrug SAR studies. Its unique gamma-keto scaffold and resistance to HSA displacement make it superior to common profens. Enantiomer binding affinities (-9.6/-9.8 kcal/mol) are characterized. Compare with halogenated analogues Flobufen and Itanoxone to isolate halogen effects on metabolism.

Molecular Formula C17H16O3
Molecular Weight 268.31 g/mol
CAS No. 63472-04-8
Cat. No. B1203833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetbufen
CAS63472-04-8
Synonyms3-(4-biphenylylcarbonyl)-2-methylpropionic acid
metbufen
metbufen calcium
metbufen sodium
metbufen zinc
Molecular FormulaC17H16O3
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCC(CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C17H16O3/c1-12(17(19)20)11-16(18)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,19,20)
InChIKeyFDRDUFLWFSLNFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Metbufen (CAS 63472-04-8) – A Gamma-Keto Arylpropionic Acid NSAID for Specialized Pharmacokinetic and Metabolic Prodrug Research


Metbufen (INN), systematically named 3-(4-biphenylylcarbonyl)-2-methylpropionic acid, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the arylpropionic acid class [1]. First indexed in the MeSH thesaurus in 1983, it is distinguished from conventional profens (e.g., ibuprofen, naproxen) by the presence of a ketone group at the gamma position of the butyric acid chain, classifying it as a gamma-aryl-gamma-keto-substituted butyric acid derivative [2]. Its molecular formula is C₁₇H₁₆O₃ with a molecular weight of 268.31 g/mol . Metbufen has been investigated primarily as a pharmacokinetic probe and as a potential prodrug that undergoes CYP1A2-mediated metabolic activation to yield an active arylacetic acid metabolite (Fenac analogue) [3]. The compound has not been widely commercialized, and the published primary literature is limited to three core experimental studies from the 1980s plus a 2024 computational investigation, making it a specialized research tool rather than a commodity NSAID [4].

Why Metbufen Cannot Be Substituted by Ibuprofen, Fenbufen, or Flobufen in Metabolic Activation Studies


Metbufen occupies a distinct structural and metabolic niche within the arylalkanoic acid NSAID family that precludes generic interchange with common analogs. Unlike ibuprofen—a simple 2-arylpropionic acid lacking a ketone group—metbufen bears a gamma-keto substituent that fundamentally alters its metabolic fate: it serves as a substrate for CYP1A2-mediated carbon–carbon bond cleavage, functioning as a prodrug that yields an active Fenac-type arylacetic acid metabolite [1]. Its closest structural relative, Flobufen (22), differs by the presence of two fluorine atoms on the biphenyl ring (2′,4′-difluoro substitution), which modifies electronic properties and metabolic handling [1]. Compared to Fenbufen—a marketed biphenyl NSAID that also undergoes metabolic activation but lacks the alpha-methyl group on the propionic acid chain—metbufen introduces an additional chiral center, generating enantiomeric pairs that exhibit differential CYP1A2 binding affinities of −9.6 and −9.8 kcal/mol [1]. Furthermore, itanoxone, sharing the gamma-keto scaffold, bears a chlorine substituent and a methylidene group instead of a methyl group, resulting in profoundly different pharmacokinetic parameters in head-to-head rat studies, specifically in distribution, elimination, and metabolic pathways [2]. Overall, the quantitative evidence base for metbufen is limited to three primary experimental publications (1983–1988) and one 2024 computational docking study; readers should weigh this evidentiary scope when evaluating compound selection [3].

Quantitative Differentiation Evidence for Metbufen (63472-04-8) vs. Closest Structural and Pharmacological Analogs


Gamma-Keto Structural Motif Enables CYP1A2 Prodrug Activation – Absent in Conventional Profens

Metbufen contains a gamma-keto group (4-oxo substituent on the butyric acid chain) that is absent in classic arylpropionic acid NSAIDs such as ibuprofen and naproxen. This ketone is the structural prerequisite for CYP1A2-mediated oxidative carbon–carbon bond cleavage, the proposed activation pathway that converts the prodrug into an active arylacetic acid (Fenac-type) metabolite [1]. In molecular docking experiments with human CYP1A2, metbufen enantiomers achieved binding affinities of −9.6 and −9.8 kcal/mol, respectively, interacting via hydrophobic contacts with Phe226, Ala317, and Thr321 residues [1]. This binding mode is comparable to that of Nabumetone, a clinically established CYP1A2-activated prodrug, confirming that metbufen's gamma-keto scaffold is geometrically and energetically competent for hepatic activation [1]. In contrast, ibuprofen—which lacks the ketone—is not recognized as a CYP1A2 prodrug substrate and undergoes primarily CYP2C9-mediated hydroxylation and glucuronidation, representing a fundamentally different metabolic route [2].

Prodrug metabolism CYP1A2 substrate Arylalkanoic acid Structure–activity relationship

Plasma Protein Binding: 99% Binding with Resistance to Displacement by Co-Administered Drugs Including Itanoxone and Warfarin

Metbufen exhibits 99% binding to human serum proteins at therapeutic concentrations (0.37–373 μM), with binding linear across this range as measured by equilibrium dialysis at 37°C, pH 7.4 [1]. Human serum albumin (HSA) was identified as the sole binding protein, exhibiting two classes of saturable sites: in whole serum (600 μM HSA), n₁ = 3–5 sites with K₁ = 40,000 M⁻¹ and n₂ = 5–8 sites with K₂ = 2,000 M⁻¹; in purified commercial HSA (600 μM), n₁ = 2 sites with K₁ = 148,000 M⁻¹ and n₂ = 7.5 sites with K₂ = 2,800 M⁻¹ [1]. Critically, metbufen at 2 or 8 μg/mL was not displaced by salicylic acid (300 μg/mL), clofibric acid (CPIB, 200 μg/mL), furosemide (2 μg/mL), itanoxone (20 μg/mL), tolbutamide (100 μg/mL), warfarin (3 μg/mL), or diazepam (0.75 μg/mL) [1]. This displacement resistance profile is unusual among NSAIDs; many widely used agents in this class (e.g., phenylbutazone, ibuprofen) are known to displace warfarin from albumin binding sites, increasing the free fraction of the anticoagulant and elevating bleeding risk [2]. Metbufen did interact with both the diazepam and warfarin binding sites on HSA, albeit without being itself displaced—indicating a distinctive binding mode [1]. In cirrhotic patients (total bilirubin 232 μM, HSA 450 μM), metbufen free fractions increased modestly from 1.4% to 2.4% (at 7.5 μM) and from 1.3% to 3.6% (at 30 μM), suggesting relative preservation of binding even in hypoalbuminemic states [1].

Plasma protein binding Drug–drug interaction Human serum albumin Equilibrium dialysis

Pharmacokinetic Divergence from Itanoxone: Distribution, Elimination, and Metabolic Pathway Differences in Rats

In a direct comparative study, metbufen (II), itanoxone (I), and two additional gamma-aryl-gamma-keto-substituted butyric acid derivatives were synthesized with ¹⁴C labeling at the carbonyl group and administered to rats for metabolic investigation [1]. The study reported profound changes in pharmacokinetic parameters—specifically in distribution, elimination, and metabolic pathways—induced by substitution in the aromatic nucleus (e.g., chlorine in itanoxone vs. hydrogen in metbufen) or changes in saturation of the aliphatic chain (methyl in metbufen vs. methylidene in itanoxone) [1]. Metabolites isolated from plasma and urine were identified by gas chromatography and mass spectrometry against chemical controls, confirming that metbufen and itanoxone follow divergent metabolic routes despite sharing the gamma-keto core scaffold [1]. The authors concluded that these metabolic differences contribute to understanding the diversity of biological effects inherent in these structural analogues [1]. Although the published abstract does not report numerical PK parameters (Cₘₐₓ, t₁/₂, AUC, Vd, clearance), the study is positioned as a definitive demonstration that minor structural modifications within the gamma-aryl-gamma-keto butyric acid class produce qualitatively distinct pharmacokinetic profiles [1]. This finding is reinforced by the 2024 computational study, which shows that itanoxone (25) lacks hydrogen bonding in the CYP1A2 active site, yielding a binding energy of −10.2 kcal/mol compared to −9.6/−9.8 kcal/mol for metbufen, consistent with different metabolic handling [2].

Comparative pharmacokinetics Metabolic pathway 14C-labeled Itanoxone In vivo rat model

Physicochemical Differentiation: LogP, PSA, and Hydrogen Bonding Profile vs. Flobufen (Difluorinated Analogue)

Metbufen's physicochemical profile positions it as a moderately lipophilic arylalkanoic acid with an experimental log Kow of 3.40 (Kuchar et al., 1985) and a calculated LogP of 3.65 [REFS-1, REFS-2]. Its topological polar surface area (TPSA) is 54.37 Ų, with one hydrogen bond donor (carboxylic acid) and three hydrogen bond acceptors (carboxylic acid carbonyl, ketone carbonyl) . Compared to Flobufen—its difluorinated structural analogue (2′,4′-difluoro substitution on the biphenyl ring)—the absence of fluorine atoms in metbufen results in lower molecular weight (268.31 vs. 304.29 Da), reduced electronegativity, and altered hydrogen bonding potential [1]. Flobufen has been advanced to Phase 3 clinical trials for rheumatoid arthritis and is characterized as a dual COX/5-LOX inhibitor, whereas metbufen has remained an experimental compound used primarily for pharmacokinetic investigations [REFS-3, REFS-4]. The experimental log Kow of 3.40 for metbufen is lower than that of ibuprofen (logP = 3.97) [3], suggesting relatively lower membrane partitioning despite the presence of the lipophilic biphenyl group. The ACD/LogD (pH 7.4) of 0.68 indicates that metbufen is substantially ionized at physiological pH, which favors aqueous solubility and renal elimination of the unchanged drug .

Lipophilicity LogP Polar surface area Physicochemical properties Drug design

Research and Industrial Application Scenarios for Metbufen (63472-04-8) Based on Quantitative Differentiation Evidence


CYP1A2 Prodrug Activation Studies Using Metbufen as a Non-Halogenated Gamma-Keto Reference Compound

Metbufen is optimally deployed as the non-halogenated reference compound in structure–activity relationship (SAR) studies of CYP1A2-activated arylalkanoic acid prodrugs. Its gamma-keto scaffold enables CYP1A2-mediated carbon–carbon bond cleavage, with enantiomer binding affinities of −9.6 and −9.8 kcal/mol determined by molecular docking [1]. By comparing metbufen head-to-head with its halogenated analogues—Flobufen (2′,4′-difluoro, Phase 3 clinical candidate) and Itanoxone (2′-chloro, methylidene)—researchers can isolate the contribution of halogen substitution to CYP1A2 binding energetics, metabolic stability, and metabolite profile without confounding variables from a different core scaffold [REFS-1, REFS-2]. This application leverages the 2024 computational characterization of the full gamma-keto series, which provides docking scores for all four structural variants [1].

In Vivo Drug–Drug Interaction Studies Requiring an NSAID with Displacement-Resistant Albumin Binding

Metbufen's demonstrated resistance to competitive displacement from human serum albumin—it is not displaced by therapeutic concentrations of warfarin (3 μg/mL), diazepam (0.75 μg/mL), tolbutamide (100 μg/mL), furosemide (2 μg/mL), salicylic acid (300 μg/mL), or itanoxone (20 μg/mL)—makes it a suitable probe for pharmacokinetic drug–drug interaction (DDI) studies where the confounding effect of albumin-binding displacement must be minimized [1]. In experimental designs requiring co-administration of multiple highly protein-bound drugs, metbufen's binding profile reduces the risk that observed pharmacokinetic changes are artifacts of binding site competition rather than true metabolic or transporter-mediated interactions [1]. The availability of binding parameters in both healthy serum (n₁ = 3–5, K₁ = 40,000 M⁻¹) and cirrhotic plasma (free fraction increase from 1.4% to 2.4%) further enables disease-state modeling [1].

Comparative Metabolic Fate Analysis Using ¹⁴C-Labeled Gamma-Keto Butyric Acid Derivatives

The Chanal et al. (1988) study established a validated experimental framework for comparing the metabolic fate of ¹⁴C-labeled gamma-aryl-gamma-keto-substituted butyric acids in rats, with metbufen and itanoxone serving as the primary comparator pair [1]. This platform is directly applicable for institutions synthesizing novel analogues within this chemical class, as it provides a precedent for radiolabeling at the carbonyl group, metabolite isolation from plasma and urine, and structural identification by GC-MS against synthetic chemical controls [1]. The documented profound differences in distribution, elimination, and metabolic pathways between metbufen and itanoxone validate the sensitivity of this experimental system to even single-atom substitutions (H → Cl, methyl → methylidene) [1].

Physicochemical Benchmarking of Biphenyl-Containing NSAID Candidates in Drug Design Programs

Metbufen provides a well-characterized physicochemical reference point for biphenyl-containing arylalkanoic acid candidates. Its experimental log Kow of 3.40, calculated LogP of 3.65, TPSA of 54.37 Ų, and ACD/LogD (pH 7.4) of 0.68 define the baseline lipophilicity and ionization profile of the non-halogenated gamma-keto biphenyl scaffold [REFS-1, REFS-2]. Drug design teams can use these parameters to predict how introducing halogen substituents (as in Flobufen or Itanoxone), modifying the aliphatic chain saturation, or altering the biphenyl connectivity will shift physicochemical properties and, consequently, ADME behavior [1]. The substantial drop in LogD from LogP (Δ ≈ 3.0) upon ionization at physiological pH indicates that metbufen exists predominantly in the ionized form in plasma, a property relevant for renal clearance predictions [1].

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